molecular formula C10H12BrNO3 B5586800 3-bromo-5-ethoxy-4-methoxybenzaldehyde oxime

3-bromo-5-ethoxy-4-methoxybenzaldehyde oxime

Cat. No. B5586800
M. Wt: 274.11 g/mol
InChI Key: SSOXZKVJUYDXND-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-ethoxy-4-methoxybenzaldehyde oxime is a chemical compound with the empirical formula C10H12BrNO3 . It is a solid substance and is usually used by early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI (International Chemical Identifier) key for this compound is REHUSNIPFFZFHW-WUXMJOGZSA-N . This identifier provides a standard way to encode the molecular structure of this compound and can be used to search for it in databases and predict its properties.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 274.11 . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

This compound is classified as a combustible solid . It’s important to handle it with care to avoid potential hazards. More detailed safety information and potential hazards are not specified in the available resources .

properties

IUPAC Name

(NE)-N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-15-9-5-7(6-12-13)4-8(11)10(9)14-2/h4-6,13H,3H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXZKVJUYDXND-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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